![molecular formula C60H52F24FeN2P2 B12509792 1-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopentyl]-N,N-dimethyl-1-phenylmethanamine;iron](/img/structure/B12509792.png)
1-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopentyl]-N,N-dimethyl-1-phenylmethanamine;iron
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopentyl]-N,N-dimethyl-1-phenylmethanamine;iron is a complex organometallic compound It is characterized by the presence of iron coordinated to a phosphanylcyclopentyl ligand, which is further substituted with trifluoromethyl groups
準備方法
The synthesis of 1-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopentyl]-N,N-dimethyl-1-phenylmethanamine;iron typically involves the following steps:
Formation of the Phosphanylcyclopentyl Ligand: The phosphanylcyclopentyl ligand is synthesized by reacting cyclopentyl bromide with a phosphine reagent in the presence of a base.
Introduction of Trifluoromethyl Groups: The trifluoromethyl groups are introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.
Coordination to Iron: The prepared ligand is then coordinated to an iron precursor, such as iron(II) chloride, under inert conditions to form the final complex.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
1-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopentyl]-N,N-dimethyl-1-phenylmethanamine;iron undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or molecular oxygen, leading to the formation of iron(III) species.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, converting iron(III) back to iron(II).
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, inert atmospheres (e.g., nitrogen or argon), and controlled temperatures.
科学的研究の応用
1-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopentyl]-N,N-dimethyl-1-phenylmethanamine;iron has several scientific research applications:
Catalysis: It is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and cross-coupling reactions.
Material Science: The compound is explored for its potential in the development of advanced materials, such as conductive polymers and metal-organic frameworks.
Medicinal Chemistry: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the context of metal-based drugs.
Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential effects and applications in biochemistry.
作用機序
The mechanism by which 1-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopentyl]-N,N-dimethyl-1-phenylmethanamine;iron exerts its effects involves coordination chemistry and electron transfer processes. The iron center can undergo redox reactions, facilitating various catalytic cycles. The trifluoromethyl groups enhance the compound’s stability and reactivity by influencing the electronic properties of the ligand.
類似化合物との比較
Similar compounds include other iron-phosphine complexes and trifluoromethyl-substituted organometallics. Compared to these, 1-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopentyl]-N,N-dimethyl-1-phenylmethanamine;iron is unique due to its specific ligand structure and the presence of multiple trifluoromethyl groups, which confer distinct electronic and steric properties.
Similar Compounds
- Iron(II) tris(trifluoromethyl)phosphine
- Iron(III) bis(diphenylphosphino)ferrocene
- Tris(trifluoromethyl)phosphine palladium(II) complex
These compounds share some structural features but differ in their specific ligands and metal centers, leading to variations in their chemical behavior and applications.
特性
分子式 |
C60H52F24FeN2P2 |
|---|---|
分子量 |
1374.8 g/mol |
IUPAC名 |
1-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopentyl]-N,N-dimethyl-1-phenylmethanamine;iron |
InChI |
InChI=1S/2C30H26F12NP.Fe/c2*1-43(2)26(17-7-4-3-5-8-17)24-9-6-10-25(24)44(22-13-18(27(31,32)33)11-19(14-22)28(34,35)36)23-15-20(29(37,38)39)12-21(16-23)30(40,41)42;/h2*3-5,7-8,11-16,24-26H,6,9-10H2,1-2H3; |
InChIキー |
JCUMXMJDOFVZQH-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(C1CCCC1P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC=CC=C4.CN(C)C(C1CCCC1P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC=CC=C4.[Fe] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


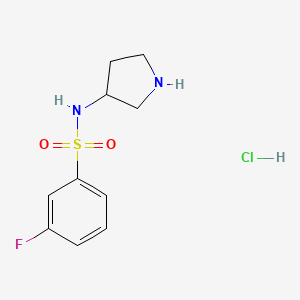
![2-{[(Benzyloxy)carbonyl]amino}-4-(triphenylmethylcarbamoyl)butanoic acid](/img/structure/B12509717.png)
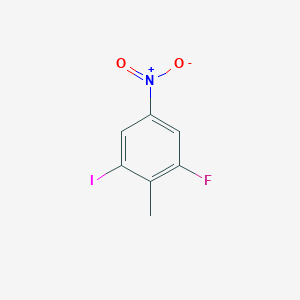
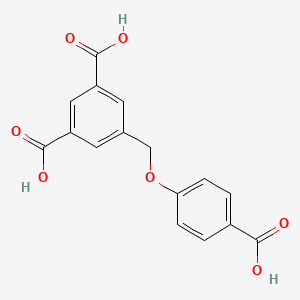
![N-{(Z)-1-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)(methyl)amino]ethylidene}-4-methoxybenzenaminium iodide](/img/structure/B12509744.png)
![1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone oxime](/img/structure/B12509745.png)
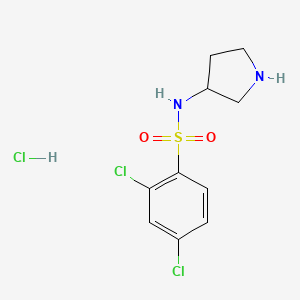

![4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline)](/img/structure/B12509776.png)
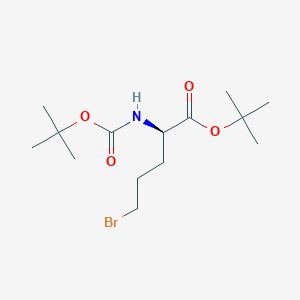

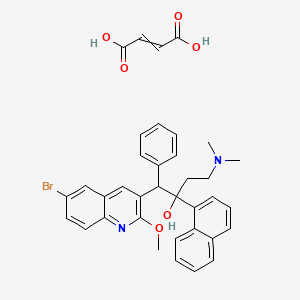
![4-(Dimethylamino)benzo[d]thiazole-2-carbonitrile](/img/structure/B12509800.png)
![[(2-Hydroxyphenyl)amino]acetic acid](/img/structure/B12509801.png)
